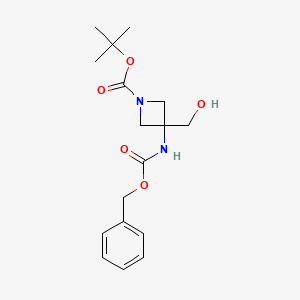

1-Boc-3-(Cbz-amino)azetidine-3-methanol

Description

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-(phenylmethoxycarbonylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-16(2,3)24-15(22)19-10-17(11-19,12-20)18-14(21)23-9-13-7-5-4-6-8-13/h4-8,20H,9-12H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDPXILIQSHPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

The synthesis begins with commercially available or readily synthesized 3-amino-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. This intermediate can be prepared by Boc-protection of 3-aminoazetidine derivatives under standard carbamate formation conditions.

Introduction of the Cbz Protecting Group on the Amino Function

The Cbz (benzyloxycarbonyl) group is introduced selectively on the amino substituent at the 3-position of the azetidine ring. This is achieved by:

- Dissolving 3-amino-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in a 2:1 mixture of water and dioxane.

- Adding sodium carbonate to create a basic environment.

- Cooling the solution to 0 °C.

- Adding benzyloxycarbonyl chloride (CbzCl) dropwise in portions to avoid overreaction.

- Stirring at room temperature for 24 hours, followed by additional CbzCl additions to ensure full conversion.

- Work-up involves extraction and purification by flash chromatography.

This step yields 3-(Cbz-amino)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid with high purity and good yield (~72%).

Reduction of the Carboxylic Acid to the Hydroxymethyl Group

The critical step to obtain the methanol substituent at the 3-position involves reduction of the carboxylic acid function to the corresponding primary alcohol. This is commonly performed using borane-tetrahydrofuran complex (BH3·THF) under inert atmosphere:

- The 3-(Cbz-amino)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is added portionwise to a stirring solution of BH3·THF at -78 °C.

- The reaction mixture is warmed gradually to room temperature and stirred for several hours (typically 2–2.5 h).

- The reaction is quenched by pouring into ice water.

- The product is extracted with ethyl acetate, washed, dried, and concentrated to yield this compound as an oil or solid.

- Yields are reported to be quantitative or near quantitative (up to 100%) under optimized conditions.

Alternative Synthetic Routes and Catalytic Cycloadditions

Recent research explores enantioselective [3 + 1]-cycloaddition reactions involving enoldiazoacetates and aza-ylides to generate chiral azetidine derivatives with high stereocontrol. Although these methods primarily focus on azetine intermediates, they provide insights into selective functionalization of azetidine rings and may be adapted for preparing this compound analogs.

Copper(I) catalysis using Cu(MeCN)4PF6 in dichloromethane has been shown to be effective for related azetine syntheses, with high yields and enantioselectivities. However, these methods are more complex and less direct than the borane reduction approach for this specific compound.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc-protection of 3-aminoazetidine | Boc2O, base (e.g., NaHCO3) | Room temperature | Several hrs | High | Standard carbamate formation |

| Cbz-protection of amino group | CbzCl, Na2CO3, H2O/dioxane (2:1) | 0 °C to RT | 24 h + additions | ~72 | Dropwise addition, controlled pH |

| Reduction of carboxylic acid to alcohol | BH3·THF, inert atmosphere | -78 °C to RT | 2–2.5 h | ~100 | Quench with ice, extraction, purification |

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(Cbz-amino)azetidine-3-methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The azetidine ring can be reduced to form different amine derivatives.

Substitution: The Boc and Cbz protecting groups can be selectively removed or substituted under specific conditions

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Acidic or basic conditions are used to remove Boc and Cbz groups, such as trifluoroacetic acid (TFA) for Boc removal and hydrogenation over palladium for Cbz removal

Major Products

The major products formed from these reactions include various protected and deprotected azetidine derivatives, which can be further functionalized for use in different applications .

Scientific Research Applications

Synthetic Applications

1.1 Building Block for Amino Acids and Peptides

One of the primary applications of 1-Boc-3-(Cbz-amino)azetidine-3-methanol is its use as a precursor in the synthesis of amino acids and peptides. The azetidine ring provides a unique scaffold that can be functionalized to yield various amino acid derivatives, which are essential components in peptide synthesis. The compound can undergo coupling reactions with different nucleophiles, including amines and alcohols, to form carbon-nitrogen and carbon-oxygen bonds, which are crucial for constructing peptide chains .

1.2 Chiral Synthesis

The compound's chiral nature allows it to be utilized in asymmetric synthesis. It can participate in enantioselective reactions, leading to the formation of optically active products. This characteristic is particularly valuable in the pharmaceutical industry, where chirality plays a significant role in the efficacy and safety of drugs. The synthesis of chiral donor–acceptor azetines from this compound has been reported, showcasing its potential for generating complex chiral molecules .

Medicinal Chemistry

2.1 Antiviral and Antimicrobial Agents

Research indicates that azetidine derivatives, including those derived from this compound, exhibit promising antiviral and antimicrobial properties. These compounds have been investigated for their ability to inhibit viral replication and bacterial growth, making them candidates for developing new therapeutic agents .

2.2 Targeting Specific Biological Pathways

The ability to modify the azetidine ring allows researchers to design compounds that can selectively target specific biological pathways. For instance, modifications can enhance binding affinity to particular receptors or enzymes involved in disease processes. This specificity is crucial for developing targeted therapies with reduced side effects compared to traditional broad-spectrum drugs .

Case Studies

Mechanism of Action

The mechanism of action of 1-Boc-3-(Cbz-amino)azetidine-3-methanol involves its ability to act as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Comparative Analysis of Azetidine Derivatives

Key Observations:

Protective Group Impact: The Boc group enhances stability under basic conditions, while Cbz offers orthogonal protection for amines. Compounds with both groups (e.g., the target molecule) enable multi-step syntheses but may face solubility challenges . In contrast, 1-Boc-3-aminoazetidine (without Cbz) is more lipophilic and used as a simpler intermediate .

Substituent Effects: The 3-methanol group in the target compound improves water solubility compared to aryl-substituted analogs like 1-Boc-3-(4-fluorophenyl)azetidinol (mp 90°C) . Carboxylic acid derivatives (e.g., 1-Cbz-azetidine-3-carboxylic acid) are preferred for peptide coupling but lack the methanol group’s versatility .

Synthetic Challenges: Cross-contamination risks during scale-up (e.g., alkyl iodide residues in Negishi couplings) necessitate rigorous purification for azetidine derivatives . Commercial availability issues (e.g., discontinuation noted in ) highlight synthetic complexity or instability under storage .

Biological Activity

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a derivative of azetidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in drug development.

Chemical Structure and Properties

- IUPAC Name : tert-butyl 3-(benzyloxycarbonylamino)azetidine-3-methanol

- Molecular Formula : C14H26N2O5

- Molecular Weight : 286.37 g/mol

- CAS Number : 1363380-94-2

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its structural features that allow for interaction with various biological targets.

The compound's biological effects are attributed to its ability to:

- Inhibit Enzymatic Activity : It has been shown to interact with enzymes involved in metabolic pathways.

- Modulate Receptor Activity : The azetidine structure allows for binding to specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity :

- Antimicrobial Properties :

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Neuroprotective | Reduction of oxidative stress |

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the protection of amines and subsequent coupling reactions. Variations in the synthesis can lead to different derivatives with enhanced biological activities.

Synthetic Route Example

- Starting Material : Boc-protected azetidine.

- Reaction with Cbz-Cl : Formation of the Cbz-amino group.

- Reduction Step : Conversion to methanol derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.